molecular formula C19H26N2O4 B1502849 1-Boc-4-cyano-4-(3,4-dimethoxyphenyl)-piperidine CAS No. 666179-93-7

1-Boc-4-cyano-4-(3,4-dimethoxyphenyl)-piperidine

Cat. No. B1502849
CAS RN: 666179-93-7
M. Wt: 346.4 g/mol
InChI Key: LAWWVLUAUGYBSD-UHFFFAOYSA-N
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Description

1-Boc-4-cyano-4-(3,4-dimethoxyphenyl)-piperidine is a chemical compound that belongs to the class of piperidine derivatives. It has a molecular formula of C21H28N2O3 and a molecular weight of 360.46 g/mol. This compound is widely used in scientific research for its potential applications in the field of medicinal chemistry.

Scientific Research Applications

1-Boc-4-cyano-4-(3,4-dimethoxyphenyl)-piperidine has a wide range of potential applications in medicinal chemistry. It has been studied for its potential as a drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. This compound has been shown to have potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been studied for its potential as a neuroprotective agent in the treatment of Alzheimer's and Parkinson's disease.

Mechanism of Action

The mechanism of action of 1-Boc-4-cyano-4-(3,4-dimethoxyphenyl)-piperidine is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins involved in the growth and survival of cancer cells and the protection of neurons from damage. This compound has been shown to induce apoptosis (programmed cell death) in cancer cells and reduce inflammation in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and proteins involved in the growth and survival of cancer cells, including topoisomerase II and DNA polymerase. It has also been shown to reduce inflammation in the brain and protect neurons from damage, which may be due to its antioxidant properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-Boc-4-cyano-4-(3,4-dimethoxyphenyl)-piperidine in lab experiments is its potent anticancer activity and neuroprotective effects. This compound has been shown to be effective against a wide range of cancer cell lines and has potential as a drug candidate for the treatment of various diseases. However, one of the limitations of using this compound in lab experiments is its potential toxicity and side effects. Further studies are needed to determine the optimal dosage and administration of this compound for therapeutic use.

Future Directions

There are many future directions for the research and development of 1-Boc-4-cyano-4-(3,4-dimethoxyphenyl)-piperidine. One potential direction is to further explore its anticancer activity and potential as a drug candidate for the treatment of various types of cancer. Another potential direction is to investigate its neuroprotective effects and potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to determine the optimal dosage and administration of this compound for therapeutic use, as well as its potential toxicity and side effects.

properties

IUPAC Name

tert-butyl 4-cyano-4-(3,4-dimethoxyphenyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O4/c1-18(2,3)25-17(22)21-10-8-19(13-20,9-11-21)14-6-7-15(23-4)16(12-14)24-5/h6-7,12H,8-11H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAWWVLUAUGYBSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(C#N)C2=CC(=C(C=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50678157
Record name tert-Butyl 4-cyano-4-(3,4-dimethoxyphenyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50678157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

666179-93-7
Record name tert-Butyl 4-cyano-4-(3,4-dimethoxyphenyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50678157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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